molecular formula C10H19NO4 B6242288 tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate CAS No. 2382089-24-7

tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate

Cat. No.: B6242288
CAS No.: 2382089-24-7
M. Wt: 217.3
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Description

Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with two hydroxyl groups at the 3 and 5 positions, and a tert-butyl carbamate group at the 1 position

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the 3 and 5 positions .

Scientific Research Applications

Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and protection, while the hydroxyl groups offer sites for further functionalization .

Properties

CAS No.

2382089-24-7

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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